6,8-Dibromo-4-chloro-2-methylquinazoline
Overview
Description
6,8-Dibromo-4-chloro-2-methylquinazoline is a halogenated heterocycle . It has the empirical formula C10H6Br2ClN and a molecular weight of 335.42 . The compound is solid in form .
Synthesis Analysis
The synthesis of 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide, a related compound, was achieved by reacting 6,8-dibromo-2-methylbenzo-[d][1,3]oxazin-4-one with formamide to afford quinazolinone 2. This was followed by alkylation with ethyl chloroacetate to give the ester 3 .Molecular Structure Analysis
The SMILES string for this compound is Cc1cc(Cl)c2cc(Br)cc(Br)c2n1 . The InChI key is UJAIYNLCWBKOPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6,8-Dibromo-4-chloro-2-methylquinazoline is a solid compound . Its molecular weight is 335.42 . The compound’s empirical formula is C10H6Br2ClN .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Isoxazole Derivatives : 6,8-Dibromo-4-chloro-2-methylquinazoline has been utilized in the synthesis of novel isoxazole derivatives, displaying antibacterial and antifungal activities (Savaliya, 2022).
- Formation of Pyrazoles and Triazoles : This compound has been used in creating pyrazoles and triazoles, showing potential as analgesic agents (Saad, Osman, & Moustafa, 2011).
- Photophysical Property Studies : Its derivatives have been studied for their absorption and emission properties, useful in material sciences (Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014).
Biological and Medicinal Research
- Antimicrobial and Anti-Inflammatory Agents : The compound's derivatives have been examined for their antimicrobial and anti-inflammatory properties, offering potential in pharmaceutical development (Hussain & Kaushik, 2012).
- Apoptosis Inducers in Cancer Therapy : Research has shown its derivatives to be potent apoptosis inducers, demonstrating efficacy in cancer models and highlighting its potential in cancer therapy (Sirisoma et al., 2009).
Synthesis of Novel Compounds
- Synthesis of Metal Complexes : 6,8-Dibromo-4-chloro-2-methylquinazoline has been used in creating new metal complexes with significant antimicrobial properties, which are of interest in the field of medicinal chemistry (Peter & Lucky, 2015).
- Synthesis of Thione Derivatives : Its utilization in the synthesis of quinazoline-4-thiones, with studies on antimycobacterial and antialgal activity, shows its versatility in chemical synthesis (Kubicová et al., 2003).
Safety and Hazards
properties
IUPAC Name |
6,8-dibromo-4-chloro-2-methylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClN2/c1-4-13-8-6(9(12)14-4)2-5(10)3-7(8)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABWTNKZDBKGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276453 | |
Record name | 6,8-Dibromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-4-chloro-2-methylquinazoline | |
CAS RN |
351426-05-6 | |
Record name | 6,8-Dibromo-4-chloro-2-methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351426-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dibromo-4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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